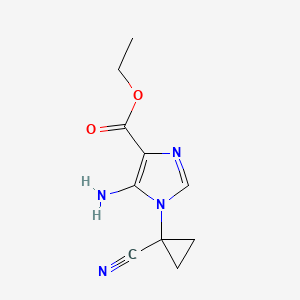

ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate

Description

Ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is a heterocyclic organic compound with a molecular formula of C₁₀H₁₂N₄O₂ and a molecular weight of 220.23 g/mol . It features an imidazole core substituted with a 1-cyanocyclopropyl group at the 1-position and an ethyl ester at the 4-position. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of drug candidates targeting enzymes or receptors where the imidazole scaffold plays a critical role. Its structural uniqueness lies in the cyanocyclopropyl group, which introduces steric constraints and electronic effects that may enhance metabolic stability or binding affinity in biological systems .

Properties

IUPAC Name |

ethyl 5-amino-1-(1-cyanocyclopropyl)imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-2-16-9(15)7-8(12)14(6-13-7)10(5-11)3-4-10/h6H,2-4,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEFQWSXPBLMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2(CC2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with hydrazine hydrate can form an intermediate, which upon further reaction with a suitable aldehyde and subsequent cyclization, yields the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups such as hydroxyl, alkyl, or acyl groups, depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The cyanocyclopropyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Observations

Core Heterocycle Influence :

- Imidazole vs. Pyrazole : The imidazole core (two adjacent nitrogen atoms) in the target compound offers distinct electronic properties compared to pyrazole (nitrogens at 1- and 2-positions). Imidazoles are more basic and participate in hydrogen bonding, making them prevalent in enzyme inhibitors (e.g., kinase targets) .

- Pyridine Derivatives : The pyridine-based analog (Table 1, Row 4) lacks the aromaticity of imidazole, reducing its ability to engage in π-stacking interactions but increasing stability under acidic conditions .

Substituent Effects: Cyanocyclopropyl vs. Fluorophenyl: The cyanocyclopropyl group in the target compound introduces a strained cyclopropane ring and a polar nitrile moiety, which may enhance binding specificity and resistance to oxidative metabolism. Ester Groups: Replacing the ethyl ester with a tert-butyl ester increases lipophilicity (logP), favoring blood-brain barrier penetration in drug candidates .

Physicochemical and Safety Profiles: The fluorophenyl-pyrazole derivative has a well-defined melting point (153–154°C), suggesting high crystallinity, whereas data for the cyanocyclopropyl-imidazole analogs are less documented . Safety data for the tert-butyl variant highlight hazards such as H315 (skin irritation) and P305+P351+P338 (eye exposure protocols), emphasizing the need for careful handling .

Biological Activity

Ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions that yield various derivatives with potential biological activities. The structural framework includes an imidazole ring substituted at the 5-position with an amino group, which is critical for its biological interactions.

Anticancer Activity

One significant area of research focuses on the anticancer properties of derivatives of this compound. A study conducted on a series of imidazole derivatives demonstrated their antiproliferative effects against several human cancer cell lines, including HeLa (cervical), HT-29 (colon), A549 (lung), and MDA-MB-231 (breast) cells. Notably, derivative compounds exhibited varying degrees of inhibitory activity:

| Compound | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| 5e | HeLa | 0.737 ± 0.05 | Induced early apoptosis and inhibited colony formation |

| 5e | HT-29 | 1.194 ± 0.02 | Significant antiadhesive effects observed |

| - | A549 | Not reported | Further studies needed |

| - | MDA-MB-231 | Not reported | Further studies needed |

The compound 5e was particularly effective in reducing mitochondrial membrane potential in a dose-dependent manner, suggesting a mechanism involving mitochondrial dysfunction leading to apoptosis in cancer cells .

The proposed mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound activates pathways leading to programmed cell death in cancer cells, as evidenced by increased markers of early apoptosis.

- Inhibition of Cell Migration : It significantly reduces the migratory capacity of cancer cells, which is crucial for metastasis.

- Antitubulin Activity : The compound shows potential as an antitubulin agent, disrupting microtubule dynamics necessary for cell division .

Case Studies

A detailed case study highlighted the efficacy of this compound in a xenograft model. Mice treated with this compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, supporting the in vitro findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.